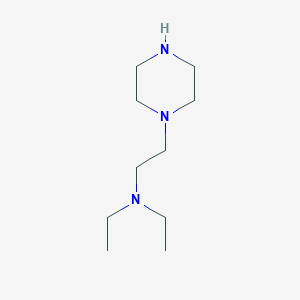
2,3,5-Trifluoropiridina
Descripción general
Descripción
2,3,5-Trifluoropyridine is an organic compound with the chemical formula C5H2F3N. It is a colorless to light yellow liquid with a pungent odor. This compound is known for its strong hydrophobicity and is difficult to dissolve in water, but it can be dissolved in common organic solvents such as ethanol, acetone, and xylene . It is primarily used in the field of organic synthesis as an effective fluorination reagent .
Aplicaciones Científicas De Investigación
2,3,5-Trifluoropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
Fluoropyridines are known to be used as precursors for the synthesis of various biologically active compounds . For instance, 5-chloro-2,3,6-trifluoropyridine was used as a precursor for the synthesis of anticancer drugs .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to affect the bioavailability and metabolic stability of pharmaceutical compounds .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties . They are used in the synthesis of various biologically active compounds, including anticancer drugs .
Análisis Bioquímico
Biochemical Properties
2,3,5-Trifluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in fluorination reactions, such as fluoropyridine synthases . These interactions often involve the formation of covalent bonds between the fluorine atoms of 2,3,5-Trifluoropyridine and the active sites of the enzymes, leading to the inhibition or activation of enzymatic activity . Additionally, 2,3,5-Trifluoropyridine can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structural conformation and function .
Cellular Effects
The effects of 2,3,5-Trifluoropyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinases . By modulating these pathways, 2,3,5-Trifluoropyridine can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,3,5-Trifluoropyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction . For instance, 2,3,5-Trifluoropyridine can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trifluoropyridine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 2,3,5-Trifluoropyridine can undergo degradation, leading to the formation of various byproducts . These byproducts can have different effects on cellular function compared to the parent compound . Long-term studies have shown that prolonged exposure to 2,3,5-Trifluoropyridine can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 2,3,5-Trifluoropyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory and antioxidant activities . At high doses, 2,3,5-Trifluoropyridine can cause significant toxicity, leading to adverse effects such as liver and kidney damage, oxidative stress, and apoptosis . These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2,3,5-Trifluoropyridine is involved in several metabolic pathways, primarily those related to its degradation and detoxification . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of 2,3,5-Trifluoropyridine, as well as its potential toxicity . Additionally, the interaction of this compound with cofactors such as NADPH can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,3,5-Trifluoropyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 2,3,5-Trifluoropyridine within different cellular compartments, affecting its overall bioactivity . The accumulation of this compound in certain tissues can also have implications for its therapeutic and toxicological properties .
Subcellular Localization
The subcellular localization of 2,3,5-Trifluoropyridine is an important determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . The localization of 2,3,5-Trifluoropyridine within these compartments can influence its interactions with biomolecules and its overall bioactivity . For example, the accumulation of 2,3,5-Trifluoropyridine in the mitochondria can affect mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3,5-Trifluoropyridine involves the reaction of 2,3,5-trichloropyridine with hydrofluoric acid. During this reaction, 2,3,5-trichloropyridine is reacted with hydrofluoric acid in a suitable solvent, with careful control of the reaction temperature and pH value .
Industrial Production Methods: Industrial production of 2,3,5-Trifluoropyridine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistent quality and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trifluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which are strong electron-withdrawing groups.
Reduction Reactions: It can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Reduction: Reagents like lithium aluminium hydride in the presence of a crown ether can be used.
Major Products Formed:
Substitution Reactions: Products often include various fluorinated pyridine derivatives.
Reduction Reactions: Reduced forms of 2,3,5-Trifluoropyridine, which can be further utilized in organic synthesis.
Comparación Con Compuestos Similares
- 2,3,4-Trifluoropyridine
- 2,3,6-Trifluoropyridine
- 2,4,5-Trifluoropyridine
- 2,5-Difluoropyridine
Comparison: 2,3,5-Trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other fluorinated pyridines. This unique arrangement of fluorine atoms makes it particularly useful in certain synthetic applications where other trifluoropyridines may not be as effective .
Propiedades
IUPAC Name |
2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXNTXYMXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382558 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76469-41-5 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the degree of fluorine substitution impact the crystal packing of fluorinated pyridines?
A1: Research indicates a correlation between fluorine substitution and the crystal packing arrangements of fluorinated pyridines []. For instance, 2,3,5-trifluoropyridine exhibits a parallel arrangement of molecules within its crystal structure. This contrasts with the herringbone packing observed in the monosubstituted 3-fluoropyridine and the edge-to-face arrangement found in the fully substituted pentafluoropyridine. These variations highlight how increasing fluorine substitution can lead to stepwise changes in the crystal packing of these compounds [].
Q2: What computational methods can provide insights into the crystal packing behavior of fluorinated pyridines like 2,3,5-trifluoropyridine?
A2: Quantum-chemical calculations, specifically using methods like MP2/6-311G(d,p), offer valuable insights into the intermolecular interaction energies within crystal structures []. By analyzing these energies, researchers can identify energetically significant fragments, referred to as basic structural motifs, which contribute to the overall crystal packing stability. This approach provides a deeper understanding of the aggregation behavior of compounds like 2,3,5-trifluoropyridine at the molecular level [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














